Bis-propargyl-PEG6
Overview
Description
Bis-propargyl-PEG6 is a PEG-based PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It can be used to synthesize the polymer linked multimers of guanosine-3’, 5’-cyclic monophosphates .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . It can be used to synthesize the polymer linked multimers of guanosine-3’, 5’-cyclic monophosphates . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Molecular Structure Analysis
This compound is a PEG derivative containing two propargyl groups . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Chemical Reactions Analysis
This compound is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical and Chemical Properties Analysis
The molecular weight of this compound is 314.37 g/mol . It has a molecular formula of C16H26O6 . It has a topological polar surface area of 55.4 Ų .Scientific Research Applications
PEGylation of Proteins
Bis-propargyl-PEG6 plays a crucial role in PEGylation, a process enhancing the therapeutic efficacy of protein-based medicines. This is achieved through site-specific PEGylation using a native and accessible disulfide, without damaging the protein's structure or biological activity. This method has been successful in PEGylating peptides, proteins, enzymes, and antibody fragments (Brocchini et al., 2008).
Synthesis of Azobenzene-Containing Linear-Dendritic Diblock Copolymers
This compound is instrumental in synthesizing azobenzene-containing linear-dendritic diblock copolymers. These copolymers are significant for applications in photoaddressable materials, exhibiting unique optical and morphological properties (Barrio et al., 2009).
Drug Delivery Enhancement
In the context of drug delivery, this compound enhances the solubility and cytotoxicity of drugs like paclitaxel. Its conjugation with drugs enables more effective drug delivery, particularly in cancer treatments (Khandare et al., 2006).
Stability Enhancement in Nanocrystals
This compound-based ligands provide colloidal stability to semiconductor and metallic nanocrystals under extreme conditions. This advancement opens up possibilities for their use in a variety of bio-related studies where stability in extreme pHs, high electrolyte concentrations, and thiol-rich environments is desirable (Stewart et al., 2010).
Development of Linear Multifunctional Poly(ethylene glycol)
The synthesis of linear multifunctional poly(ethylene glycol) using this compound has significant implications for the development of novel functional polymers in biomedical applications. This process enables the creation of polymers with multiple functional groups, expanding their utility (Liu et al., 2007).
Nanoparticle Theranostics
This compound contributes to the development of nanoparticles like Bi-SR-PEG, which are used as theranostic nanoagents for tumor imaging and thermoradiotherapy. These nanoparticles exhibit low toxicity and high X-ray attenuation, highlighting their potential in cancer treatment (Yu et al., 2018).
Mechanism of Action
Target of Action
Bis-propargyl-PEG6 is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . It serves as a linker molecule that connects the two functional components of a PROTAC: the ligand for the target protein and the ligand for the E3 ubiquitin ligase .
Mode of Action
This compound contains two propargyl groups that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This “click chemistry” reaction forms a stable triazole linkage, allowing the compound to bind to its targets .
Biochemical Pathways
This compound can be used to synthesize the polymer-linked multimers of guanosine-3’, 5’-cyclic monophosphates . These multimers can be used as reagents for signal transduction research and as modulators of cyclic nucleotide-regulated binding proteins and isoenzymes thereof .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The cellular effects of this compound are largely dependent on the specific PROTACs it helps to form. As a component of PROTACs, it could potentially lead to the degradation of target proteins, thereby modulating cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction it undergoes may be affected by the presence of copper ions and the pH of the environment . Additionally, the hydrophilic PEG spacer in the compound can enhance its stability and solubility in aqueous environments .
Safety and Hazards
Bis-propargyl-PEG6 is classified as a flammable liquid (Category 3), H226. It has acute toxicity, both oral (Category 3), H301, and inhalation (Category 3), H331. It has acute toxicity, dermal (Category 2), H310. It causes severe skin burns and eye damage (Category 1B), H314. It may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure (Category 2), H373 .
Future Directions
Bis-propargyl-PEG6 is a promising compound in the field of PROTACs . Its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups opens up new possibilities for the synthesis of complex molecules . Its increasing aqueous solubility derived from the PEG spacer also makes it a valuable tool in the field of drug delivery .
Biochemical Analysis
Biochemical Properties
Bis-propargyl-PEG6 plays a significant role in biochemical reactions due to its ability to react with azide-bearing compounds or biomolecules . The propargyl groups in this compound can form a stable triazole linkage through copper-catalyzed azide-alkyne Click Chemistry . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, enhancing their solubility in aqueous media .
Cellular Effects
The hydrophilic nature of this compound increases the solubility of proteins and other biomolecules, reducing aggregation and potentially influencing cell function
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with azide-bearing compounds or biomolecules . The propargyl groups in this compound react with these compounds to form a stable triazole linkage via copper-catalyzed azide-alkyne Click Chemistry . This reaction can influence the activity of enzymes, potentially leading to changes in gene expression.
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O6/c1-3-5-17-7-9-19-11-13-21-15-16-22-14-12-20-10-8-18-6-4-2/h1-2H,5-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOWAMKIEUIBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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